![molecular formula C24H10O10 B12828211 Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate is a chemical compound known for its unique structure and properties. It is commonly used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability, mechanical strength, and chemical resistance . This compound is particularly valuable in the production of transparent polyimide films, which have applications in various advanced technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate typically involves the reaction of terephthalic acid with 3,4-dicarboxylic anhydride phenyl derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to diols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-performance polyimides for advanced materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and compatibility.
Industry: Applied in the production of transparent films for electronics, aerospace, and automotive industries
Mechanism of Action
The mechanism of action of Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate involves its ability to form strong covalent bonds with other molecules. This property is crucial in the formation of polyimides, where the compound reacts with diamines to create long polymer chains. The molecular targets include the amine groups in diamines, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(trimellitic acid anhydride) phenyl ester: Another ester-containing dianhydride used in polyimide synthesis.
Hydroquinone diphthalic anhydride: A compound used in the production of poly(ether imide)s.
Uniqueness
Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate is unique due to its low electron affinity, which results in better transparency and lower water absorption compared to other similar compounds. This makes it particularly suitable for applications requiring high optical clarity and moisture resistance .
Properties
Molecular Formula |
C24H10O10 |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
bis(1,3-dioxo-2-benzofuran-5-yl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H10O10/c25-19(31-13-5-7-15-17(9-13)23(29)33-21(15)27)11-1-2-12(4-3-11)20(26)32-14-6-8-16-18(10-14)24(30)34-22(16)28/h1-10H |
InChI Key |
JMHUKWKCCHMXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)OC3=O)C(=O)OC4=CC5=C(C=C4)C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


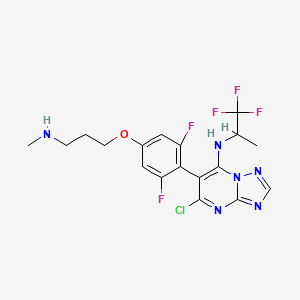
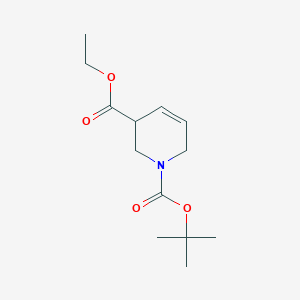
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
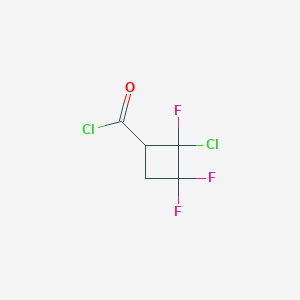
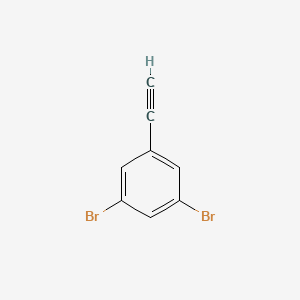
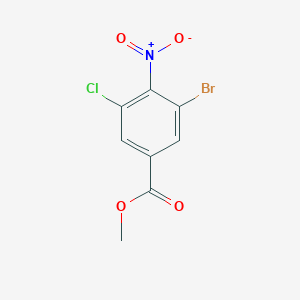
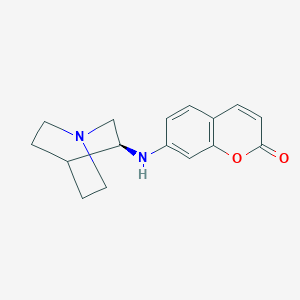
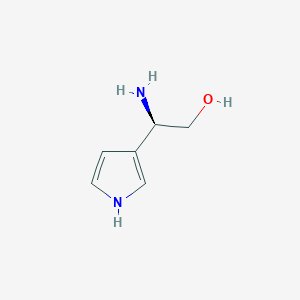
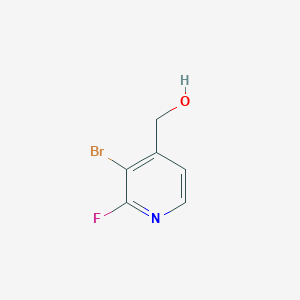
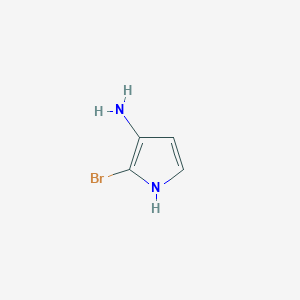
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
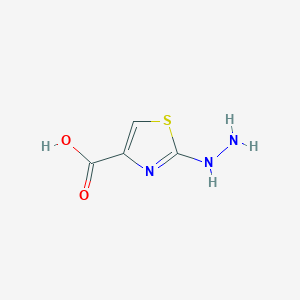
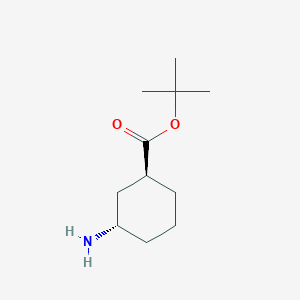
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
